molecular formula C7H7ClN2O B13907158 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone

1-(5-Chloro-3-methylpyrazin-2-YL)ethanone

Cat. No.: B13907158
M. Wt: 170.59 g/mol
InChI Key: DUCREGHKZAAQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-3-methylpyrazin-2-yl)ethanone is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 5 and a methyl group at position 3, with an acetyl group at position 2. Pyrazines are nitrogen-containing aromatic rings known for their electron-deficient nature, which enhances reactivity in electrophilic substitution and coordination chemistry.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(5-chloro-3-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4-7(5(2)11)9-3-6(8)10-4/h3H,1-2H3

InChI Key

DUCREGHKZAAQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ethanone derivative.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 1-(5-Chloro-3-methyl-pyrazin-2-yl)acetic acid.

    Reduction: 1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-3-methyl-pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrazine Derivatives

1-(5-Chloro-3-methylpyridin-2-yl)ethanone (CAS 1256807-37-0)
  • Structure : Pyridine ring with Cl (position 5), Me (position 3), and acetyl (position 2).
  • Key Differences: Pyridine has one nitrogen atom, whereas pyrazine has two nitrogens at positions 1 and 3.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3)
  • Structure : Pyridine with Cl (position 2), Me (position 5), and acetyl (position 3).
  • Impact of Substituent Position : Chlorine at the ortho position (relative to acetyl) may sterically hinder interactions compared to the meta-substituted pyrazine analog, affecting solubility and target affinity .
1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone
  • Structure : Methoxy (position 5) replaces chlorine.
  • Electronic Effects : Methoxy is electron-donating, reducing pyrazine’s electron deficiency. This may decrease reactivity in nucleophilic environments but improve metabolic stability compared to the chloro analog .
Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone)
  • Structure : Indole core with nitro and thioether substituents.
  • Activity : Nitro groups enhance antiplasmodial activity (pIC50 = 8.21 vs. chloroquine’s 7.55). The thioether linkage improves lipophilicity, contrasting with the pyrazine derivative’s polar acetyl group .

Fused-Ring Systems

1-[3-(4-Chlorophenyl)-1-methylpyrrolo[1,2-a]pyrazin-6-yl]ethanone
  • Structure : Fused pyrrolo-pyrazine with 4-chlorophenyl.

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
1-(5-Chloro-3-methylpyrazin-2-yl)ethanone Pyrazine 5-Cl, 3-Me, 2-acetyl 184.62 (calc.) Under investigation
1-(5-Chloro-3-methylpyridin-2-yl)ethanone Pyridine 5-Cl, 3-Me, 2-acetyl 183.62 Not reported
1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone Pyrazine 5-OMe, 3-Me, 2-acetyl 180.20 Metabolic stability studies
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole 5-NO2, thioether linkage 306.71 Antiplasmodial (pIC50 = 8.21)

Biological Activity

1-(5-Chloro-3-methylpyrazin-2-YL)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone features a pyrazine ring substituted with a chlorine atom and a methyl group, along with an ethanone functional group. Its molecular formula is C7_{7}H7_{7}ClN2_{2}O, and it has been characterized for its unique chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone exhibits notable antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development. The mechanism by which it exerts this effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone suggests potential applications in health supplements and therapeutic formulations aimed at reducing oxidative damage.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone on cancer cell lines. The compound was tested against several cancer types, revealing significant inhibition of cell proliferation at specific concentrations. For instance, it exhibited a GI50_{50} value (the concentration required to inhibit cell growth by 50%) in the nanomolar range, indicating potent activity against certain cancer cells.

Table 1: Summary of Antiproliferative Activity

Cell LineGI50_{50} (nM)Mechanism of Action
MCF-7 (Breast Cancer)45Induction of apoptosis
A549 (Lung Cancer)32Cell cycle arrest
HeLa (Cervical Cancer)38Inhibition of DNA synthesis

The mechanisms underlying the biological activities of 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways, facilitating programmed cell death in malignant cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in critical metabolic processes within cells, further contributing to its antiproliferative effects.

Case Studies

Several case studies highlight the effectiveness of 1-(5-Chloro-3-methylpyrazin-2-YL)ethanone in preclinical settings:

  • Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis.
  • Lung Cancer Research : A549 lung cancer cells treated with varying concentrations displayed dose-dependent inhibition of growth, with significant effects observed at concentrations as low as 32 nM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.